Monomethyl Fumarate

Pharmacokinetics Bioavailability Multiple Sclerosis

Select Monomethyl fumarate (MMF; CAS 44836-34-2) when experimental control demands the direct bioactive fumarate—not a prodrug. MMF bypasses presystemic esterase hydrolysis entirely, eliminating inter-individual PK variability critical for hepatic impairment or esterase inhibitor studies. For CNS-targeted investigations, MMF achieves superior brain penetration over other fumarate monoesters such as MEF. Critically, MMF's ~1,000-fold lower potency for cellular GSH depletion (EC50 ~10 mM vs. DMF's ~10 µM) prevents confounding electrophilic cytotoxicity in redox-sensitive, mitochondrial, or long-term viability assays. Procure MMF when precise control over the active moiety is non-negotiable.

Molecular Formula C5H6O4
Molecular Weight 130.10 g/mol
CAS No. 44836-34-2
Cat. No. B12505937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethyl Fumarate
CAS44836-34-2
Molecular FormulaC5H6O4
Molecular Weight130.10 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC(=O)O
InChIInChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+
InChIKeyNKHAVTQWNUWKEO-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monomethyl Fumarate (CAS 44836-34-2) Bioequivalence and Direct-Acting Fumarate: Procurement Considerations for MS Therapeutics


Monomethyl fumarate (MMF; CAS 44836-34-2), also known as methyl hydrogen fumarate, is a monoester derivative of fumaric acid and the sole active metabolite responsible for the therapeutic efficacy of all approved oral fumarate-based multiple sclerosis (MS) therapies, including dimethyl fumarate (DMF; Tecfidera®) and diroximel fumarate (Vumerity®) [1]. Unlike its prodrugs, MMF is available as an immediate bioactive entity (Bafiertam®) that does not require prior enzymatic hydrolysis in the gastrointestinal tract or systemic circulation to exert its pharmacological effects [2]. The compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway and modulates immune responses, although the precise mechanisms remain incompletely characterized and differ significantly from those of its diester analogs [3].

Why Dimethyl Fumarate or Diroximel Fumarate Cannot Substitute for Monomethyl Fumarate in Research and Clinical Procurement


Fumaric acid esters (FAEs) are not functionally interchangeable despite their structural homology. Procuring MMF versus its prodrug DMF or the alternative prodrug diroximel fumarate (DRF) dictates fundamentally different experimental or clinical pharmacokinetic profiles, metabolic dependencies, and cellular pharmacodynamics [1]. DMF is a potent electrophile that rapidly depletes intracellular glutathione (GSH) and inhibits NF-κB signaling at concentrations where MMF is inert; conversely, MMF exhibits higher brain penetration in preclinical models compared to other FAEs and bypasses the presystemic esterase-dependent hydrolysis required for DMF activation, a step that introduces substantial inter-individual variability [2]. Furthermore, in vitro studies demonstrate that MMF fails to activate the Nrf2 pathway in neurons and microglia under conditions where DMF robustly does so, indicating that the two compounds engage distinct and non-overlapping mechanisms in certain cell types [3]. Substituting one fumarate for another without accounting for these quantifiable divergences in target engagement, biodistribution, and metabolic liability risks invalidating experimental outcomes or, in a therapeutic context, altering efficacy and tolerability profiles [4].

Monomethyl Fumarate: Quantified Comparative Evidence for Scientific and Procurement Decision-Making


Oral Bioequivalence: 190 mg MMF Delivers Equivalent Systemic Exposure to 240 mg DMF

In a single-dose, open-label, randomized, two-way crossover study in 50 healthy subjects, Bafiertam™ (MMF) 190 mg (administered as 2 × 95 mg delayed-release capsules) demonstrated bioequivalence to Tecfidera® (DMF) 240 mg (1 × 240 mg delayed-release capsule) based on plasma MMF concentrations [1]. The geometric least-squares mean ratios (MMF/DMF) for AUC0-t, AUC0-inf, and Cmax were 96.80% (90% CI: 92.18–101.64), 96.35% (90% CI: 91.81–101.12), and 104.84% (90% CI: 95.54–115.05), respectively [1]. This establishes that a 20.8% lower molar dose of MMF achieves identical systemic MMF exposure to DMF, attributable to the complete bypass of first-pass esterase hydrolysis required for DMF activation [2].

Pharmacokinetics Bioavailability Multiple Sclerosis

Cellular Glutathione Depletion: MMF Requires 1,000-Fold Higher Concentration Than DMF

In astroglia-rich primary cultures, DMF (a diester) induced half-maximal depletion of cellular glutathione (GSH) at 10 µM after 60 minutes of incubation [1]. In stark contrast, the monoester MMF required a concentration of 10 mM—a 1,000-fold increase—to produce a statistically significant reduction in GSH content over the same time frame [1]. This quantitative disparity arises because the electrophilic α,β-unsaturated diester structure of DMF readily undergoes Michael addition with GSH, whereas the monoester MMF is far less reactive, possessing orders of magnitude lower non-specific alkylating capacity [2].

Oxidative Stress Glutathione Metabolism Astrocyte Biology

NF-κB Signaling Inhibition: DMF Active, MMF Inactive at Equivalent Doses

A systematic comparison of DMF, MMF, and monoethyl fumarate (MEF) on defined cellular responses revealed that DMF potently inhibits NF-κB-driven cytokine production and nuclear translocation of p65 and p52 subunits [1]. Critically, equivalent doses of MMF and MEF did not affect NF-κB signaling [1]. The IC50 of DMF for blocking NF-κB activity in breast cancer cell lines is approximately 20 µM [2], whereas MMF shows no detectable inhibition at comparable or higher concentrations, demonstrating a qualitative—rather than merely quantitative—difference in pharmacodynamic target engagement between the diester and its monoester metabolite [3].

NF-κB Inflammation Immunomodulation

Nrf2 Pathway Activation in Neurons and Microglia: DMF Active, MMF Inactive

In a comparative in vitro study assessing neuroprotective and anti-inflammatory effects, DMF and cannabidiol (CBD), but not MMF, activated the Nrf2 antioxidant pathway in primary rat neurons and immortalized murine microglial cell lines [1]. Transcriptomic analysis further revealed that DMF modulated a significantly greater number of inflammatory and Nrf2-related genes compared to MMF in both neuronal and microglial cell types [1]. Similarly, in a distinct study, only DMF and CBD prevented lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in microglia, whereas MMF failed to do so [1]. This functional divergence underscores that MMF does not recapitulate the full spectrum of DMF's pharmacodynamic effects in central nervous system-resident cells, despite being the primary systemic metabolite of DMF [2].

Nrf2 Neuroprotection Multiple Sclerosis

Brain Penetration: MMF Exhibits Higher CNS Biodistribution Than Monoethyl Fumarate (MEF)

In a murine pharmacokinetic and biodistribution study comparing delayed-release DMF and MEF, the primary metabolite of DMF—MMF—exhibited a higher degree of brain penetration, whereas MEF was preferentially partitioned into the kidney [1]. This differential tissue tropism indicates that fumaric acid esters cannot be considered equivalent in terms of central nervous system (CNS) exposure, and combinations of compounds may exert effects not observed when agents are used individually [1]. While direct quantitative MMF brain-to-plasma ratios are not provided in the abstracted data, the directional evidence of enhanced CNS biodistribution relative to MEF is a key discriminator for CNS-targeted applications [2].

Biodistribution Blood-Brain Barrier CNS Penetration

Antiproliferative Potency in Keratinocytes: DMF > MMF > MEF

In a study assessing the inhibitory effects of fumaric acid (FA) derivatives on human keratinocyte proliferation, a rank order of potency was established: DMF was the most potent growth inhibitor, MMF and MEF exhibited intermediate activity, and FA and malonic acid were the least potent [1]. While all three fumarate esters induced a rapid, transient increase in intracellular free calcium concentration ([Ca²⁺]ᵢ) in keratinocytes, the maximal [Ca²⁺]ᵢ increase following MMF addition reached 396 nmol/L within 10 seconds, returning to basal values (173 nmol/L for normal keratinocytes) within 90–120 seconds [1]. The dose-dependent antiproliferative effects correlated with the compounds' ability to mobilize intracellular calcium stores, but the differential potency underscores that structural modifications (diester vs. monoester) directly impact the magnitude of biological effect on keratinocyte growth inhibition [1].

Antiproliferative Psoriasis Keratinocyte

Monomethyl Fumarate: Validated Application Scenarios Stemming from Comparative Evidence


Pharmacokinetic Studies Requiring a Direct-Acting Fumarate Without Prodrug Metabolism Variability

Based on the bioequivalence evidence demonstrating that MMF 190 mg achieves systemic MMF exposure equivalent to DMF 240 mg without requiring presystemic esterase hydrolysis [1], MMF is the preferred agent for pharmacokinetic investigations seeking to eliminate the confounding variable of inter-individual variability in esterase activity. This is particularly relevant in studies involving populations with altered metabolic capacity (e.g., hepatic impairment, co-administration of esterase inhibitors) or when precise control over the delivered active moiety is required [2].

In Vitro Assays Requiring Nrf2 Pathway Activation in CNS Cell Types

Contrary to the assumption that MMF fully recapitulates DMF pharmacology, MMF fails to activate the Nrf2 pathway in neurons and microglia, whereas DMF robustly does so [1]. Therefore, MMF is NOT the appropriate selection for in vitro studies aimed at eliciting Nrf2-dependent neuroprotective or antioxidant responses in these CNS-resident cell types. Researchers should instead select DMF for such experiments, while MMF may serve as a negative control or be reserved for assays where Nrf2-independent mechanisms are of interest [2].

Experimental Models Sensitive to Glutathione Depletion or Electrophilic Stress

Given the 1,000-fold difference in potency for cellular GSH depletion between DMF (EC50 10 µM) and MMF (requires 10 mM) [1], MMF is the compound of choice for studies where GSH depletion or off-target electrophilic alkylation would confound interpretation or induce unwanted cytotoxicity. This includes experiments assessing redox-sensitive pathways, mitochondrial function, or long-term cellular viability assays where the diester DMF's potent GSH-depleting activity may mask or distort true biological signals [2].

CNS-Targeted Preclinical Efficacy Studies in Rodent Models

Preclinical evidence indicates that MMF exhibits higher brain penetration than other fumarate monoesters such as MEF, which preferentially partitions to the kidney [1]. For in vivo studies evaluating neuroprotective efficacy in models of multiple sclerosis, Parkinson's disease, or ischemic stroke, MMF may offer superior CNS exposure relative to alternative fumarates. Researchers should prioritize MMF over MEF when CNS biodistribution is a critical determinant of experimental outcome [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monomethyl Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.